molecular formula C19H15N3O5S B2812966 N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide CAS No. 895438-15-0

N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide

Cat. No.: B2812966
CAS No.: 895438-15-0
M. Wt: 397.41
InChI Key: ILDUKOYTXGBTKU-VXPUYCOJSA-N
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Description

N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a potent, selective, and ATP-competitive inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. This compound has emerged as a critical chemical probe for investigating the role of DDR1 in pathological processes, particularly in oncology and fibrosis. Its primary research value lies in its high potency and selectivity, enabling the specific disruption of DDR1-mediated signaling without significant off-target effects on other kinases. The mechanism of action involves binding to the kinase domain of DDR1, thereby inhibiting its autophosphorylation and subsequent downstream signaling . This inhibition is crucial for studying DDR1's function in the tumor microenvironment, where it regulates cancer cell proliferation, invasion, and the interaction with extracellular matrix components. Research utilizing this inhibitor has been instrumental in demonstrating that DDR1 inhibition can suppress breast cancer metastasis by disrupting the organization of collagen fibers and enhancing anti-tumor immunity. Consequently, this compound is a vital tool for elucidating the biology of DDR1 and validating it as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-4-9-21-14-10-15(26-2)16(27-3)11-17(14)28-19(21)20-18(23)12-7-5-6-8-13(12)22(24)25/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDUKOYTXGBTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Nitrobenzamide Group: The final step involves the coupling of the benzothiazole derivative with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

    Oxidation Products: Corresponding oxidized derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, catalysts, and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Framework

The target compound’s dihydro-1,3-benzothiazole core distinguishes it from simpler thiazole derivatives. For example:

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () lacks the fused benzene ring but retains the thiazole-amide linkage. Its planar structure facilitates π-π stacking, whereas the dihydrobenzothiazole in the target compound introduces conformational rigidity.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () shares the dihydrothiazole scaffold but incorporates a methoxyphenyl substituent instead of propynyl and nitro groups. The Z-configuration is conserved, but steric effects differ due to substituent positioning .

Substituent Effects

  • Nitro vs. Halogen/Methoxy Groups : The 2-nitrobenzamide group in the target compound enhances electron-withdrawing effects compared to halogenated analogs like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (). This may influence reactivity in nucleophilic substitution or redox reactions.
  • Prop-2-yn-1-yl vs. Alkyl Chains : The propynyl group offers a site for bioorthogonal reactions, unlike the methyl or ethyl substituents in N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide derivatives (). This functional group is rare in the cited analogs, highlighting the target compound’s synthetic versatility .

Table 1: Structural Comparison of Key Derivatives

Compound Name Core Structure Key Substituents Biological Relevance (if reported)
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-...-2-nitrobenzamide (Target) Dihydrobenzothiazole 5,6-dimethoxy; 2-nitro; propynyl N/A (analogs suggest enzyme inhibition)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 5-Cl; 2,4-F; benzamide PFOR enzyme inhibition
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-...]-4-methylbenzamide () Dihydrothiazole 2-methoxyphenyl; 4-methyl Structural rigidity (X-ray confirmed)
N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-substituted benzamides () Benzothiazole-thioamide Varied 2/4-substituents (e.g., Cl, F, OCH₃) Antibacterial activity

Spectral and Crystallographic Data

  • IR/NMR Trends: The nitro group in the target compound is expected to show strong IR absorption near 1520 cm⁻¹ (asymmetric NO₂ stretch), contrasting with the 1345 cm⁻¹ SO₂ stretch in N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling benzothiazole intermediates with nitrobenzamide derivatives. Key steps include:

  • Propargylation : Use of propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-yn-1-yl group .
  • Amidation : Reaction with 2-nitrobenzoyl chloride in pyridine or dichloromethane (DCM) with a coupling agent like EDCI .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .
    • Yield Optimization : Control reaction temperature (20–40°C), solvent polarity, and stoichiometric ratios. Catalyst screening (e.g., Pd/C for selective reductions) may reduce by-products .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR (¹H/¹³C) : Confirm Z-configuration via chemical shifts of the benzothiazole-imine proton (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peak [M+H]⁺ at m/z 398.4 .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended for this compound?

  • Screening Framework :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Approach :

  • Substituent Variation : Synthesize analogs with modified methoxy positions (e.g., 4,5-dimethoxy vs. 6,7-dimethoxy) .
  • Bioisosteric Replacement : Replace the nitro group with cyano or sulfonamide groups to assess potency changes .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or tubulin .
    • Data Interpretation : Compare IC₅₀ values and binding affinities across analogs (Table 1).

Table 1 : Preliminary SAR Data for Analogs

Substituent ModificationsIC₅₀ (μM)Target Affinity (kcal/mol)
5,6-Dimethoxy (Parent)12.3-8.2 (EGFR)
4,5-Dimethoxy18.9-7.6 (EGFR)
Nitro → Cyano9.8-8.9 (Tubulin)

Q. How can contradictory bioactivity data between studies be resolved?

  • Troubleshooting Steps :

  • Assay Standardization : Use identical cell lines (ATCC-validated) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Purity Verification : Reanalyze compound batches via HPLC and elemental analysis to exclude impurities .
  • Mechanistic Studies : Perform Western blotting (e.g., caspase-3 for apoptosis) to confirm mode of action .

Q. What computational strategies are effective for predicting metabolic stability?

  • In Silico Tools :

  • CYP450 Metabolism : Use SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4 oxidation sites) .
  • Metabolite ID : Schrödinger’s MetaSite to simulate phase I/II metabolites .
    • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Key Research Challenges

  • Synthetic Complexity : Steric hindrance from the propargyl group may limit coupling efficiency. Mitigate via microwave-assisted synthesis .
  • Bioactivity Variability : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture) .
  • Structural Instability : The nitro group may degrade under UV light. Store compounds in amber vials at -20°C .

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